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Compound of Interest

Compound Name: 2-Morpholinoisonicotinic acid

Cat. No.: B1272031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding of morpholino-containing chemical

scaffolds to the hinge region of various protein kinases. While specific public data for 2-
Morpholinoisonicotinic acid is limited, this guide focuses on the well-documented and

structurally related morpholino-pyrimidine and morpholino-pyridine scaffolds. These moieties

are prevalent in a multitude of potent and selective kinase inhibitors, particularly those targeting

the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling

pathways. The data presented herein is compiled from publicly available research to facilitate

the understanding of structure-activity relationships and guide future drug discovery efforts.

Quantitative Binding Affinity Data
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative

morpholino-containing compounds against several protein kinases. This data highlights the

potency and selectivity profiles conferred by the morpholino moiety in conjunction with different

core scaffolds.
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Compound
ID/Reference

Core Scaffold Kinase Target IC50 (nM)

Compound 1
Sulfonyl-morpholino-

pyrimidine
mTOR 1,100

Compound 19[1]
Sulfonyl-morpholino-

pyrimidine
mTOR 130

Compound 32[1]
Sulfonyl-morpholino-

pyrimidine
mTOR 16

Gedatolisib (PKI-587)
bis(morpholino-1,3,5-

triazine)
PI3Kα 0.4

mTOR 0.19

Compound 15e[2]

4-morpholino-2-

phenyl-thieno[3,2-

d]pyrimidine

PI3Kα 2.0

Compound 9b
4-aryl-3-cyano-6-

morpholino-pyridine
PI3Kα 150

PI3Kβ >10000

PI3Kδ >10000

PI3Kγ >10000

Structure-Activity Relationship (SAR) Insights
The morpholino group plays a crucial role in the binding of these inhibitors to the kinase hinge

region. The oxygen atom of the morpholine ring often acts as a key hydrogen bond acceptor,

interacting with the backbone amide protons of the hinge residues. This interaction mimics the

hydrogen bonding pattern of the adenine ring of ATP, making these compounds effective ATP-

competitive inhibitors.[3]

The planarity of the core scaffold, such as pyrimidine or pyridine, is also important for effective

binding within the ATP pocket. Substitutions on this core scaffold significantly influence both

potency and selectivity. For instance, in the sulfonyl-morpholino-pyrimidine series, the addition
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of a hydrogen bond donor motif on the phenyl ring dramatically improves mTOR inhibition.[1]

Similarly, in the 4-aryl-3-cyano-6-morpholino-pyridine series, the nature of the aryl group at the

4-position dictates the selectivity for PI3K isoforms.

Dual inhibitors targeting both PI3K and mTOR, such as Gedatolisib, often feature two

morpholino groups on a triazine scaffold.[4] This architecture allows for potent inhibition of both

kinases, which can be advantageous in certain cancer therapies.[4]

Experimental Protocols
A common method for determining the binding affinity of kinase inhibitors is the LanthaScreen®

Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET)

competition assay.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive

tracer from the kinase active site by a test compound. A europium-labeled antibody that binds

to the kinase serves as the FRET donor, and the tracer is labeled with an Alexa Fluor® 647

acceptor. When the tracer is bound to the kinase, FRET occurs. A test compound that binds to

the ATP site will compete with the tracer, leading to a decrease in the FRET signal.

General Protocol:

Reagent Preparation: Prepare solutions of the test compound, kinase, europium-labeled

antibody, and fluorescent tracer in the appropriate assay buffer.

Assay Plate Setup: Add the test compound dilutions to a 384-well plate.

Kinase/Antibody Addition: Add the kinase and europium-labeled antibody mixture to the wells

containing the test compound.

Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes)

to allow the binding to reach equilibrium.

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at both the donor and acceptor wavelengths.
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Data Analysis: Calculate the emission ratio and plot it against the concentration of the test

compound to determine the IC50 value.

Visualizations
Below are diagrams illustrating a general workflow for kinase inhibitor screening and the

PI3K/Akt/mTOR signaling pathway, a key target for morpholino-containing inhibitors.
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Caption: A generalized workflow for the discovery of novel kinase inhibitors.
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PI3K/Akt/mTOR Signaling Pathway
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Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by morpholino-containing

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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